

# Tyk2-IN-5 off-target effects on JAK1/JAK3

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## Compound of Interest

Compound Name: Tyk2-IN-5

Cat. No.: B2639095

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## Technical Support Center: Tyk2-IN-5

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **Tyk2-IN-5** on JAK1 and JAK3.

## Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of **Tyk2-IN-5** against JAK family kinases?

A1: **Tyk2-IN-5** is a potent and selective inhibitor of Tyk2, acting on its JH2 pseudokinase domain.<sup>[1]</sup> It exhibits significantly lower potency against other JAK family members. Biochemical assays have shown that the half-maximal inhibitory concentration (IC<sub>50</sub>) values for **Tyk2-IN-5** against JAK1, JAK2, and JAK3 are all greater than 2  $\mu$ M.<sup>[1]</sup> In cellular assays, the IC<sub>50</sub> values for JAK1 and JAK3 dependent pathways are greater than 12.5  $\mu$ M.<sup>[1]</sup> This demonstrates a high degree of selectivity for Tyk2 over other JAK kinases.

Q2: How does the mechanism of action of **Tyk2-IN-5** contribute to its selectivity?

A2: **Tyk2-IN-5** is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of Tyk2.<sup>[1]</sup> This is distinct from many other kinase inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain. By targeting the less conserved JH2 domain, **Tyk2-IN-5** achieves a higher degree of selectivity for Tyk2 over the other JAK family members (JAK1, JAK2, and JAK3).

Q3: What are the potential implications of off-target effects on JAK1 and JAK3 in my experiments?

A3: While **Tyk2-IN-5** is highly selective, it is crucial to consider the potential for off-target effects, especially at high concentrations. Off-target inhibition of JAK1 and JAK3 could lead to unintended biological consequences, as these kinases are involved in signaling pathways for various cytokines. For instance, JAK1 is crucial for signaling of interferons and many interleukins, while JAK3 is primarily involved in signaling by cytokines that use the common gamma chain ( $\gamma_c$ ), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Unintended inhibition of these pathways could lead to misinterpretation of experimental results.

Q4: At what concentrations of **Tyk2-IN-5** should I be concerned about off-target effects on JAK1/JAK3?

A4: Given that the IC<sub>50</sub> values for JAK1 and JAK3 are >2  $\mu$ M in biochemical assays and >12.5  $\mu$ M in cellular assays, off-target effects are unlikely at concentrations where **Tyk2-IN-5** is used to selectively inhibit Tyk2 (K<sub>i</sub> of 0.086 nM for Tyk2 JH2).<sup>[1]</sup> However, it is always recommended to use the lowest effective concentration of any inhibitor to minimize the risk of off-target activities. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.

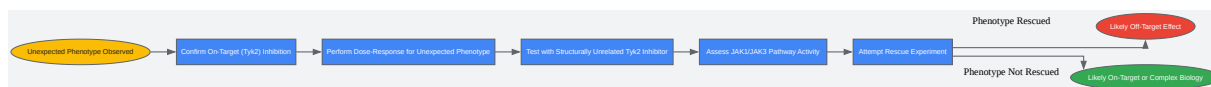
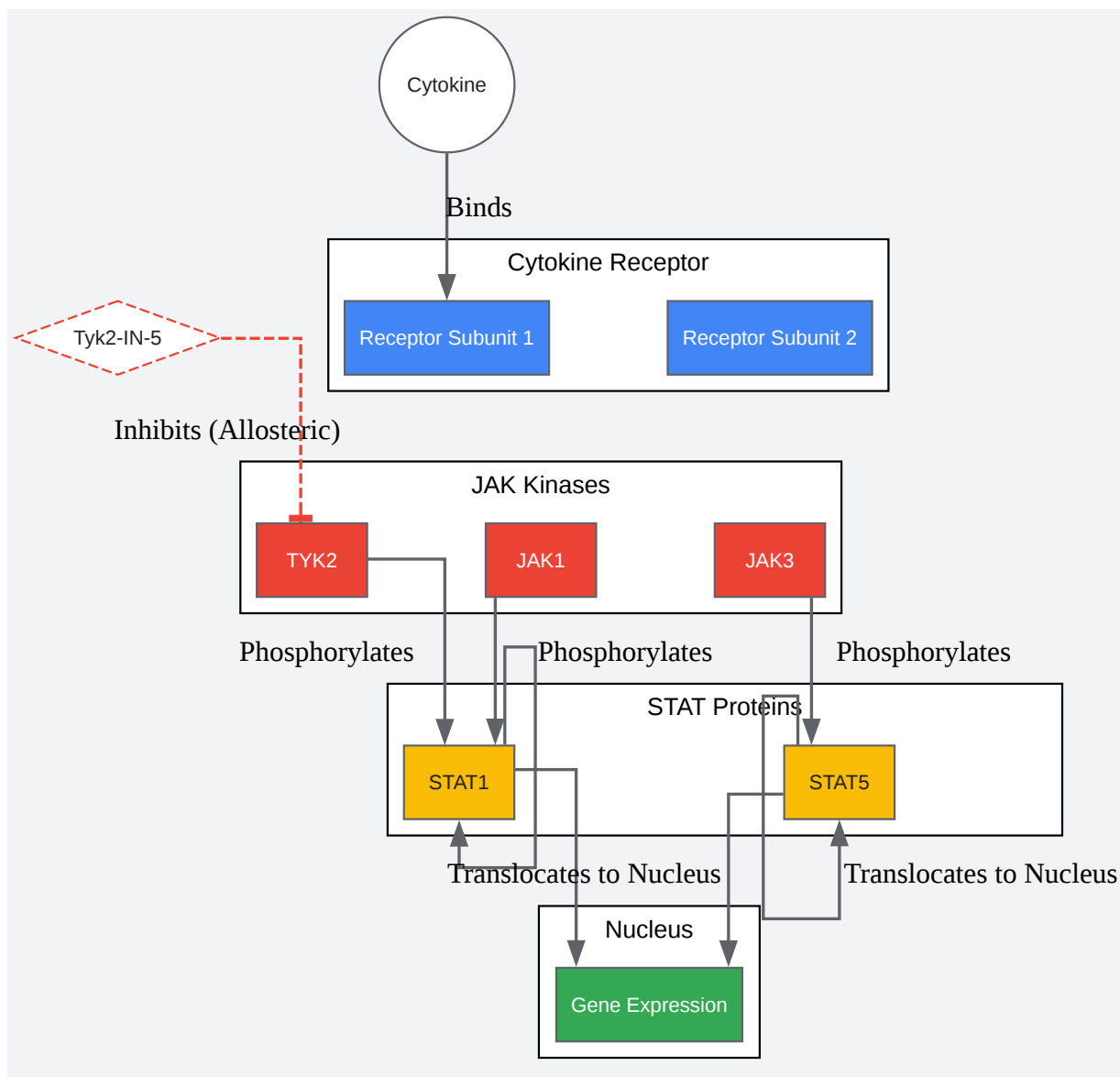
## Data Presentation

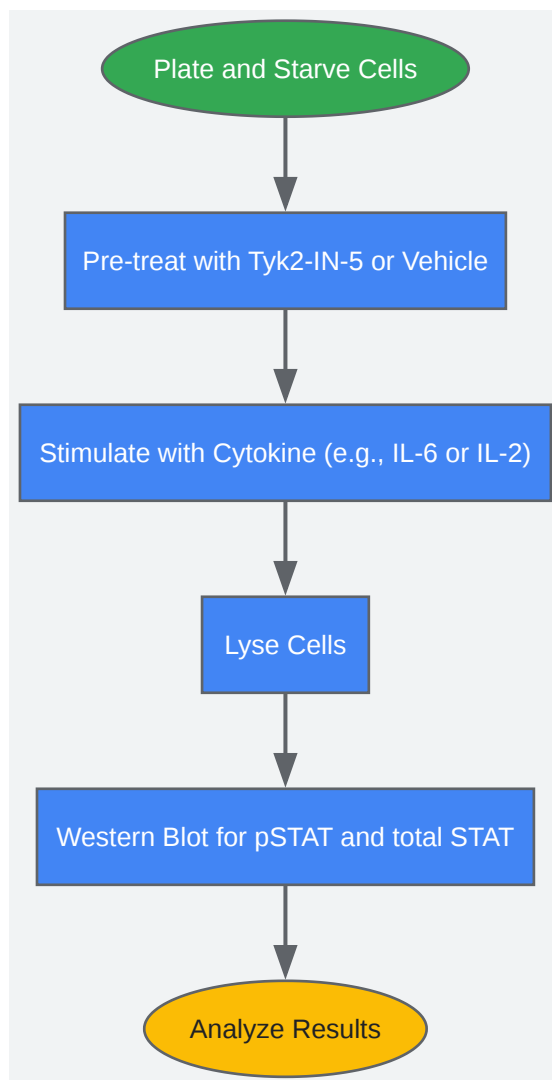
Table 1: In Vitro Potency and Selectivity of **Tyk2-IN-5**

Target	Assay Type	IC50 / Ki	Selectivity vs. Tyk2 (Ki)
Tyk2 (JH2)	Biochemical (Ki)	0.086 nM	-
JAK1	Biochemical (IC50)	> 2 $\mu$ M	> 23,255-fold
JAK2	Biochemical (IC50)	> 2 $\mu$ M	> 23,255-fold
JAK3	Biochemical (IC50)	> 2 $\mu$ M	> 23,255-fold
IFN $\alpha$ -induced signaling	Cellular (IC50)	25 nM	-
JAK1/3-dependent cellular activities	Cellular (IC50)	> 12.5 $\mu$ M	> 500-fold

Data compiled from MedchemExpress product information.[\[1\]](#)

## Mandatory Visualization





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## References

- 1. medchemexpress.com [medchemexpress.com]
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